molecular formula C19H27N3O2 B13741731 Acetamide, N-(1-(2-(5-methoxy-2-methyl-1H-indol-3-yl)ethyl)-4-piperidinyl)- CAS No. 26766-05-2

Acetamide, N-(1-(2-(5-methoxy-2-methyl-1H-indol-3-yl)ethyl)-4-piperidinyl)-

Cat. No.: B13741731
CAS No.: 26766-05-2
M. Wt: 329.4 g/mol
InChI Key: GLYFMAIZDDRWSD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Acetamide, N-(1-(2-(5-methoxy-2-methyl-1H-indol-3-yl)ethyl)-4-piperidinyl)- is a complex organic compound belonging to the class of indole derivatives This compound is characterized by the presence of an indole ring, a piperidine ring, and an acetamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Acetamide, N-(1-(2-(5-methoxy-2-methyl-1H-indol-3-yl)ethyl)-4-piperidinyl)- typically involves multiple stepsThe reaction conditions often involve the use of specific catalysts and solvents to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often employ continuous flow reactors and advanced purification techniques to achieve the desired product quality .

Chemical Reactions Analysis

Types of Reactions

Acetamide, N-(1-(2-(5-methoxy-2-methyl-1H-indol-3-yl)ethyl)-4-piperidinyl)- undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles and electrophiles. The reaction conditions often involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield hydroxylated derivatives, while reduction reactions may produce reduced forms of the compound .

Scientific Research Applications

Acetamide, N-(1-(2-(5-methoxy-2-methyl-1H-indol-3-yl)ethyl)-4-piperidinyl)- has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of Acetamide, N-(1-(2-(5-methoxy-2-methyl-1H-indol-3-yl)ethyl)-4-piperidinyl)- involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other indole derivatives and piperidine-containing molecules, such as:

Uniqueness

What sets Acetamide, N-(1-(2-(5-methoxy-2-methyl-1H-indol-3-yl)ethyl)-4-piperidinyl)- apart from similar compounds is its unique combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

CAS No.

26766-05-2

Molecular Formula

C19H27N3O2

Molecular Weight

329.4 g/mol

IUPAC Name

N-[1-[2-(5-methoxy-2-methyl-1H-indol-3-yl)ethyl]piperidin-4-yl]acetamide

InChI

InChI=1S/C19H27N3O2/c1-13-17(18-12-16(24-3)4-5-19(18)20-13)8-11-22-9-6-15(7-10-22)21-14(2)23/h4-5,12,15,20H,6-11H2,1-3H3,(H,21,23)

InChI Key

GLYFMAIZDDRWSD-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C2=C(N1)C=CC(=C2)OC)CCN3CCC(CC3)NC(=O)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.